![molecular formula C19H21N3O4 B4924509 (4,5-dimethoxy-2-nitrobenzyl)[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B4924509.png)
(4,5-dimethoxy-2-nitrobenzyl)[2-(1H-indol-3-yl)ethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,5-dimethoxy-2-nitrobenzyl)[2-(1H-indol-3-yl)ethyl]amine, also known as DOI, is a potent psychoactive compound that belongs to the family of phenethylamines. It is a derivative of mescaline and has a similar chemical structure to LSD. DOI is known to induce hallucinogenic effects and has been widely studied for its potential therapeutic applications.
Mecanismo De Acción
(4,5-dimethoxy-2-nitrobenzyl)[2-(1H-indol-3-yl)ethyl]amine acts as a partial agonist of the serotonin 5-HT2A receptor, which is responsible for mediating the hallucinogenic effects of the compound. It also has affinity for other serotonin receptors, including 5-HT2C and 5-HT1A. (4,5-dimethoxy-2-nitrobenzyl)[2-(1H-indol-3-yl)ethyl]amine is thought to modulate the activity of certain brain regions, including the prefrontal cortex and the amygdala.
Biochemical and Physiological Effects:
(4,5-dimethoxy-2-nitrobenzyl)[2-(1H-indol-3-yl)ethyl]amine has been shown to induce a range of physiological and biochemical effects, including changes in heart rate, blood pressure, and body temperature. It can also alter the levels of various neurotransmitters, including serotonin, dopamine, and glutamate. Studies have also suggested that (4,5-dimethoxy-2-nitrobenzyl)[2-(1H-indol-3-yl)ethyl]amine may have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4,5-dimethoxy-2-nitrobenzyl)[2-(1H-indol-3-yl)ethyl]amine has several advantages as a research tool, including its potency and selectivity for the 5-HT2A receptor. It can also induce a state of altered consciousness that may be useful for studying the neurobiology of consciousness. However, (4,5-dimethoxy-2-nitrobenzyl)[2-(1H-indol-3-yl)ethyl]amine also has several limitations, including its potential for abuse and the fact that it is classified as a controlled substance in many countries.
Direcciones Futuras
There are several potential future directions for research on (4,5-dimethoxy-2-nitrobenzyl)[2-(1H-indol-3-yl)ethyl]amine. One area of interest is the development of novel therapeutic agents that target the serotonin system, including the 5-HT2A receptor. Another area of interest is the study of the neurobiology of consciousness and the role of the serotonin system in mediating altered states of consciousness. Finally, there is a need for further research on the safety and efficacy of (4,5-dimethoxy-2-nitrobenzyl)[2-(1H-indol-3-yl)ethyl]amine and other psychoactive compounds for therapeutic use.
Métodos De Síntesis
(4,5-dimethoxy-2-nitrobenzyl)[2-(1H-indol-3-yl)ethyl]amine can be synthesized through several methods, including the reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with 2-(1H-indol-3-yl)ethylamine in the presence of a reducing agent. Another method involves the reaction of 2-(1H-indol-3-yl)ethylamine with 4,5-dimethoxy-2-nitrobenzyl chloride in the presence of a base.
Aplicaciones Científicas De Investigación
(4,5-dimethoxy-2-nitrobenzyl)[2-(1H-indol-3-yl)ethyl]amine has been studied extensively for its potential therapeutic applications, particularly in the treatment of anxiety, depression, and post-traumatic stress disorder (PTSD). Studies have shown that (4,5-dimethoxy-2-nitrobenzyl)[2-(1H-indol-3-yl)ethyl]amine can induce a state of altered consciousness that may be beneficial in psychotherapy. It has also been shown to have anti-inflammatory and neuroprotective properties.
Propiedades
IUPAC Name |
N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2-(1H-indol-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-25-18-9-14(17(22(23)24)10-19(18)26-2)11-20-8-7-13-12-21-16-6-4-3-5-15(13)16/h3-6,9-10,12,20-21H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQYHDWSRWJKMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CNCCC2=CNC3=CC=CC=C32)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5569532 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-methoxy-5-(4-oxo-3-propyl-1,2,3,4-tetrahydro-2-quinazolinyl)benzyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4924442.png)
![11-(2-furyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4924445.png)
![2-({4-ethyl-5-[(ethylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-fluorophenyl)acetamide](/img/structure/B4924451.png)
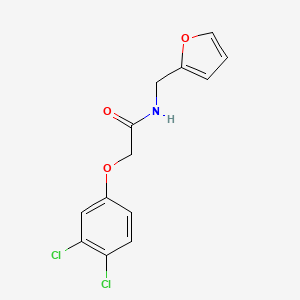

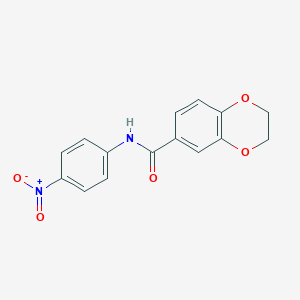
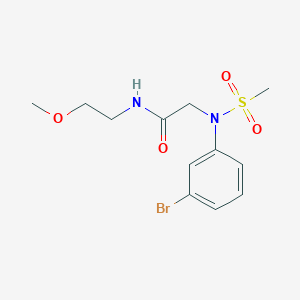
![N-(3-fluorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4924473.png)
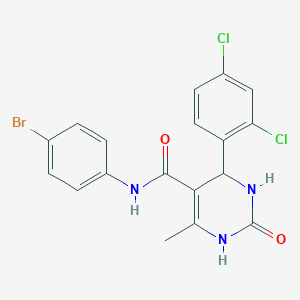
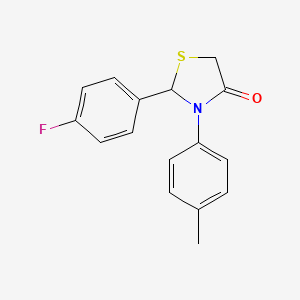
![2-(2-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B4924483.png)
![N-benzyl-N-[2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]acetamide](/img/structure/B4924495.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4924501.png)
![2-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4924517.png)